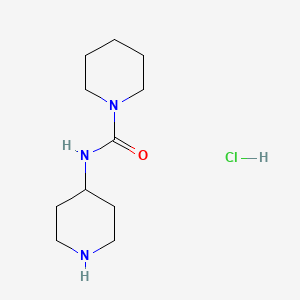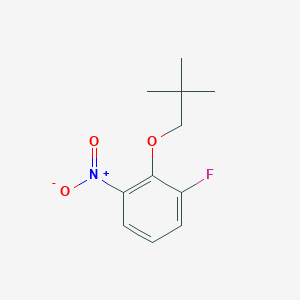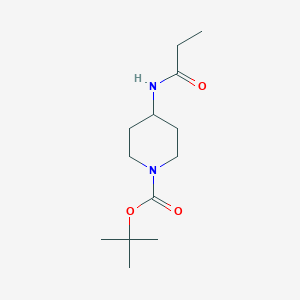![molecular formula C39H27NO6 B3027188 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)) CAS No. 1239602-35-7](/img/structure/B3027188.png)
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))
概要
説明
抗菌剤18は、グラム陽性菌とグラム陰性菌の両方の増殖を阻害する能力で知られる化合物です。 これは、剛直なアーム構造を細菌細胞壁に挿入することにより、細胞壁の合成を阻害し、最終的に細菌を殺したり増殖を阻害したりします .
製造方法
合成経路と反応条件
抗菌剤18の合成には、中間体の合成とその後の制御された条件下での反応を含む、いくつかのステップが含まれます。 具体的な合成経路と反応条件は異なる場合がありますが、一般的に、目的の生成物を得るために、有機溶媒、触媒、および特定の温度と圧力条件を使用します .
工業生産方法
抗菌剤18の工業生産には、通常、自動化された反応器と連続フロープロセスを用いた大規模な化学合成が含まれます。 これらの方法は、製造コストと環境への影響を最小限に抑えながら、化合物の高い収率と純度を保証します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 18 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of Antibacterial agent 18 typically involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
化学反応の分析
反応の種類
抗菌剤18は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を含むものであり、酸化された生成物の生成につながります。
還元: この反応は、水素の添加または酸素の除去を含むものであり、還元された生成物の生成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および反応を促進するさまざまな触媒が含まれます。 これらの反応の条件には、通常、最適な反応速度と収率を確保するために、制御された温度、圧力、およびpHレベルが含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される具体的な試薬と条件によって異なります。 たとえば、酸化反応は抗菌剤18の酸化された誘導体を生成する可能性があり、還元反応は化合物の還元された形態を生成する可能性があります .
科学研究への応用
抗菌剤18は、次のような幅広い科学研究への応用があります。
化学: 抗菌機構の研究や新しい抗菌剤の開発のためのモデル化合物として使用されます。
生物学: 細菌細胞壁合成と細菌耐性の開発に関する研究で使用されています。
医学: 特に薬剤耐性菌が原因となる細菌感染症の治療における潜在的な用途について研究されています。
科学的研究の応用
Antibacterial agent 18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibacterial mechanisms and developing new antibacterial agents.
Biology: Employed in research on bacterial cell wall synthesis and the development of bacterial resistance.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and other applications
作用機序
抗菌剤18は、細菌細胞壁を標的にして効果を発揮します。剛直なアーム構造を細胞壁に挿入して、細胞壁合成に不可欠なトランスグリコシル化とトランスペプチダーゼの過程を阻害します。 この阻害は、細菌の増殖阻害または死滅につながります .
類似の化合物との比較
類似の化合物
ペニシリン: 細菌細胞壁合成を標的にする、よく知られた抗菌剤です。
バンコマイシン: 細胞壁合成を阻害しますが、別のメカニズムで働く、別の抗菌剤です。
ダプトマイシン: 細菌細胞膜を標的にし、細胞死につながります
独自性
抗菌剤18は、剛直なアーム構造を細菌細胞壁に挿入する能力において独特であり、他の抗菌剤とは異なる新しい作用機序を提供します。 このユニークなメカニズムは、研究と潜在的な治療的用途のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis.
Vancomycin: Another antibacterial agent that inhibits cell wall synthesis but through a different mechanism.
Daptomycin: Targets bacterial cell membranes, leading to cell death
Uniqueness
Antibacterial agent 18 is unique in its ability to insert its rigid arm structure into the bacterial cell wall, providing a novel mechanism of action compared to other antibacterial agents. This unique mechanism makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
4-[4-[4-(4-carboxyphenyl)-N-[4-(4-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27NO6/c41-37(42)31-7-1-25(2-8-31)28-13-19-34(20-14-28)40(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(43)44)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYGETXZXGDGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183073 | |
| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239602-35-7 | |
| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239602-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027111.png)
![tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027112.png)
![tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B3027113.png)

![tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027115.png)
![3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline](/img/structure/B3027117.png)
![4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027118.png)


![tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027123.png)


